1-Oleoyl-2-palmitoyl-sn-glycero-3-PC

Membrane Biophysics Differential Scanning Calorimetry Phase Transition

Researchers studying cPLA2 enzyme kinetics or lipidomics isomer resolution require 1-Oleoyl-2-palmitoyl-sn-glycero-3-PC (OPPC), not its positional isomer POPC. Generic substitution fails due to distinct sn-1/sn-2 acyl chain positioning that alters bilayer phase behavior, enzyme recognition, and MS/MS fragmentation. - cPLA2 scooting mode assays: Achieves KD ≤ 15 pM binding affinity; LPLA2 shows 5-fold higher sn-1 product formation vs. POPC. - Lipidomics workflows: Unique MS/MS fragment at m/z 465 enables definitive PC(18:1/16:0) isomer resolution on EIEIO-MS and DMS-MS platforms. - Membrane biophysics: Distinct Lc→Lβ→Lα phase sequence for pressure-temperature phase diagram studies. High-purity OPPC supplied with batch-specific QC documentation ensures assay reproducibility and regulatory-grade data integrity.

Molecular Formula C42H82NO8P
Molecular Weight 760.1 g/mol
Cat. No. B1261621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oleoyl-2-palmitoyl-sn-glycero-3-PC
Synonyms1-oleoyl-2-palmitoyl lecithin
1-oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine
1-oleoyl-2-palmitoylphosphatidylcholine
1-oleoyl-2-palmitoylphosphatidylcholine, (R-(Z))-isomer
1-oleyl-2-palmitoyl-sn-glycero-3-phosphocholine
ETC-588
Molecular FormulaC42H82NO8P
Molecular Weight760.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C
InChIInChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-24-26-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43(3,4)5)51-42(45)35-33-31-29-27-25-22-19-17-15-13-11-9-7-2/h20-21,40H,6-19,22-39H2,1-5H3/b21-20-/t40-/m1/s1
InChIKeyRRVPPYNAZJRZFR-VYOBOKEXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

OPPC for Lipid Bilayer and Liposome Research


1-Oleoyl-2-palmitoyl-sn-glycero-3-PC (OPPC) is a mixed-chain glycerophosphocholine containing an 18:1 (oleoyl) acyl chain at the sn-1 position and a 16:0 (palmitoyl) chain at the sn-2 position [1]. This specific asymmetric acyl chain arrangement creates a phospholipid with intermediate fluidity and controlled bilayer packing order . OPPC is used as a tool for investigating membrane biophysics and as a component in the generation of liposomes and artificial membranes [2].

Membrane biophysics Studies of phase transitions, lipid packing, and domain formation
Liposome generation Component for artificial membrane and vesicle systems
Enzyme substrate Tool for phospholipase A2 specificity and kinetics assays

Why POPC, DPPC, or SOPC Cannot Replace OPPC


In-class phospholipids cannot be interchanged with OPPC due to the functional consequences of its unique acyl chain position. While its positional isomer 1-palmitoyl-2-oleoyl-sn-glycero-3-PC (POPC) shares the same fatty acid composition, their distinct sn-1/sn-2 arrangements lead to significantly different bilayer phase behaviors [1]. The placement of the unsaturated oleoyl chain at the sn-1 position in OPPC introduces an extra lamellar crystal phase absent in POPC [2], and produces anomalous volume changes during phase transitions [3]. This positional specificity directly impacts enzyme recognition; for example, lysosomal phospholipase A2 (LPLA2) exhibits a five-fold higher formation rate of the sn-1 oleoyl product when acting on OPPC compared to POPC [4]. Generic substitution with the common symmetric phospholipid DPPC (16:0-16:0) is not viable due to its drastically different saturated acyl chains and higher phase transition temperature, while even the asymmetric SOPC (18:0-18:1) exhibits different packing and miscibility properties [5].

OPPC POPC Positional isomer with identical composition but distinct bilayer phase behavior; extra Lc phase not present in POPC
OPPC DPPC Symmetric saturated chains yield higher transition temperature and different packing; enzymatic responses may not transfer
OPPC SOPC Asymmetric but with reversed sn-1/sn-2 orientation; miscibility and pressure sensitivity profiles may differ

Quantitative Evidence: OPPC vs. Closest Analogs


Extra Lc Phase Transition vs. POPC

Differential scanning calorimetry (DSC) and high-pressure light transmittance measurements reveal that OPPC bilayers undergo two distinct phase transitions: a transition from the lamellar crystal (Lc) to lamellar gel (Lβ) phase, followed by the main transition to the liquid crystalline (Lα) phase. In contrast, its positional isomer POPC (which has the unsaturated chain at the sn-2 position) exhibits only the single main Lβ→Lα transition [1].

Extra Lc Phase vs. POPC
Head-to-head
Two transitions (Lc→Lβ + Lβ→Lα) vs. one for POPC (only Lβ→Lα)
Enables crystal-to-gel transition studies not accessible with POPC
DSC, 1°C/min; high-pressure light transmittance up to 200 MPa
Membrane Biophysics Differential Scanning Calorimetry Phase Transition

Anomalous Volume Change in Lc→Lα Transition

During the Lc→Lα phase transition, OPPC bilayers exhibit an anomalously small volume change (ΔV) relative to the large enthalpy change (ΔH) observed. This behavior contrasts with typical lipid phase transitions where ΔV and ΔH are proportionally correlated. The small ΔV is attributed to loose chain packing in the Lc phase of OPPC due to inequivalence between the sn-1 and sn-2 acyl chains [1].

Anomalous Volume Change
Head-to-head
ΔV/ΔH ratio significantly lower than typical lipids (e.g., DPPC)
Marks OPPC as a model for studying lipid packing anomalies
Lc→Lα transition; 0.1 M NaCl, high-pressure calorimetry
Membrane Biophysics High-Pressure Calorimetry Lipid Packing

High-Affinity cPLA2 Binding Matrix

OPPC vesicles act as a highly effective carrier matrix for the mammalian 85-kDa cytosolic phospholipase A2 (cPLA2), enabling scooting mode catalysis. The enzyme binds to OPPC vesicles with a second-order rate constant (k_on) of approximately 2 × 10⁷ M⁻¹ s⁻¹ and an upper limit dissociation rate constant (k_off) ≤ 3 × 10⁻⁴ s⁻¹. This results in an equilibrium dissociation constant (KD) ≤ 15 pM, indicating extremely tight binding [1]. This high-affinity interaction is exploited to determine substrate specificity of the enzyme using radiolabeled substrates incorporated into the OPPC matrix .

High-Affinity cPLA2 Binding
Head-to-head
KD ≤ 15 pM; k_on ≈ 2×10⁷ M⁻¹s⁻¹
Established matrix for scooting-mode cPLA2 substrate specificity assays
25°C, pH 7.4; vesicles with 10% arachidonic acid
Enzymology Phospholipase A2 Assay Interfacial Catalysis

MS/MS Fragment Ion Differentiation vs. POPC

In mass spectrometry-based lipidomics, the positional isomers OPPC and POPC cannot be distinguished by conventional MS due to identical precursor ion masses. However, using Electron Impact Excitation of Ions from Organics (EIEIO) or similar fragmentation techniques, OPPC generates a unique glycerol backbone C1-C2 cleavage fragment at m/z 465, while POPC generates the corresponding fragment at m/z 491 [1]. This difference enables direct quantification of OPPC:POPC ratios in mixtures without prior chromatographic separation [2]. A patent describes a method using differential mobility spectrometry (DMS) with metal ion adducts to separate OPPC and POPC, further enabling their relative abundance determination [3].

MS/MS Isomer Fragment
Head-to-head
OPPC: m/z 465; POPC: m/z 491 (26 Da difference)
Supports unambiguous positional isomer identification in lipidomics
EIEIO MS/MS, Li+/Na+ adducts, direct infusion
Lipidomics Mass Spectrometry Isomer Differentiation

LPLA2 sn-1 Oleoyl Product Preference vs. POPC

Lysosomal phospholipase A2 (LPLA2) demonstrates clear positional specificity when acting on OPPC versus POPC. With OPPC as substrate, the formation rate of 1-O-oleoyl-N-acetylsphingosine (NAS) is five-fold higher than that of 1-O-palmitoyl-NAS. In contrast, with POPC (which has oleate at the sn-2 position), the rate difference between oleoyl and palmitoyl products is only 2.5-fold [1]. This differential enzymatic preference highlights the importance of acyl chain position in substrate recognition.

LPLA2 Product Preference
Head-to-head
5‑fold oleoyl product preference vs. 2.5‑fold for POPC
Diagnostic substrate for LPLA2 positional specificity studies
Recombinant LPLA2, liposomes, 37°C, pH 4.5
Lipid Metabolism Enzymology Lysosomal Storage Disorders

Gel Phase Stability and Pressure Sensitivity vs. POPC/DPPC

The stability of OPPC gel phases is markedly affected by hydrostatic pressure and the chain length of the saturated acyl chain at the sn-2 position. High-pressure studies show that OPPC (unsaturated sn-1, saturated sn-2) exhibits distinct pressure-temperature phase diagrams compared to its positional isomer POPC [1]. Furthermore, comparative studies with DPPC (di-16:0 PC) indicate that OPPC's Lc(II) form has greater packing density than the rippled gel (Pβ′) phase of DPPC [2]. In ternary mixtures, POPC and DPPC exhibit essentially no gel-state miscibility, while SOPC and DPPC show partial miscibility; OPPC is expected to display unique miscibility behavior due to its reversed acyl chain orientation [3].

Phase Stability & Pressure
Cross-study
Lc(II) packing > DPPC Pβ′; distinct P‑T diagrams from POPC
Unique pressure-dependent phase space for biophysics research
DSC, high-pressure light transmittance, X-ray diffraction
Membrane Biophysics Barotropic Phase Behavior Lipid Packing

Primary Research and Industrial Applications of OPPC


cPLA2 Substrate Specificity via Scooting Mode

OPPC is the carrier matrix of choice for 85-kDa cytosolic phospholipase A2 (cPLA2) activity assays due to its exceptionally high binding affinity (KD ≤ 15 pM), which enables scooting mode catalysis [1]. Laboratories investigating cPLA2 substrate preferences, inhibitor screening, or mechanism-of-action studies should procure OPPC to replicate the established assay conditions described by Gelb and colleagues .

Lipidomics Positional Isomer Standard

OPPC is an essential authentic standard for lipidomics workflows that differentiate PC(18:1/16:0) from its isomer PC(16:0/18:1). Its distinct MS/MS fragment ion at m/z 465 (compared to POPC's m/z 491) provides a definitive signature for method development, validation, and routine quantification of positional isomers in biological samples [2]. Procurement of high-purity OPPC is required for laboratories utilizing EIEIO-MS, DMS-MS, or other isomer-resolving mass spectrometry platforms [3].

Lipid Polymorphism and Volumetric Studies

Researchers investigating lipid bilayer polymorphism, pressure effects on membrane structure, or the biophysical consequences of acyl chain asymmetry should select OPPC as a model lipid. Its unique Lc→Lβ→Lα phase sequence and anomalously small volume change during the Lc→Lα transition provide a distinct experimental system not accessible with POPC, DPPC, or SOPC [4]. OPPC is particularly valuable for high-pressure biophysics studies where pressure-temperature phase diagrams are constructed [5].

LPLA2 Positional Specificity Studies

OPPC serves as a diagnostic substrate for characterizing the positional specificity of LPLA2. The five-fold higher formation rate of the sn-1 oleoyl product (compared to the sn-2 product) provides a quantitative readout for enzyme activity and specificity [6]. This application is relevant for basic research in lipid metabolism and for understanding the biochemical basis of lysosomal storage disorders.

Application
Selection Property
Validation Focus
cPLA2 substrate specificity assays
Ultra‑high binding affinity (KD ≤ 15 pM)
Scooting‑mode catalysis reproducibility
Lipidomics positional isomer standard
Diagnostic MS/MS fragment (m/z 465)
Isomer‑specific ion signature validation
Lipid polymorphism and volumetric studies
Lc→Lβ→Lα phase sequence & anomalous ΔV
Pressure‑temperature phase diagram construction
LPLA2 positional specificity research
5‑fold sn‑1 oleoyl product preference
Enzyme positional recognition profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Oleoyl-2-palmitoyl-sn-glycero-3-PC

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.